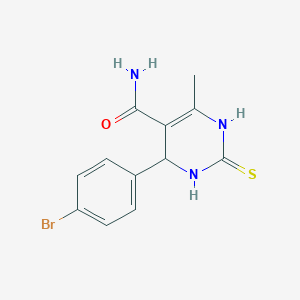

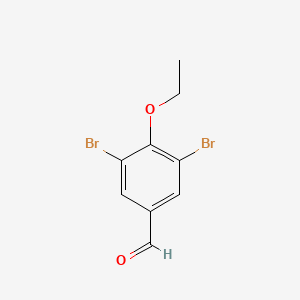

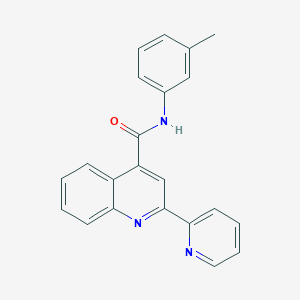

![molecular formula C21H19N3O3 B2498553 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione CAS No. 1023850-96-5](/img/structure/B2498553.png)

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of molecules that are of significant interest in the field of medicinal chemistry due to their structural complexity and potential biological activities. Its synthesis and analysis provide insights into its chemical behavior and properties.

Synthesis Analysis

Synthesis of related quinazoline derivatives often involves cyclization reactions, oxidation, and condensation steps. For example, the oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid leads to the formation of 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones, showcasing the types of reactions used to create complex quinazoline structures (Medvedeva et al., 2022).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often elucidated using spectral methods, including IR, Raman spectra, and X-ray crystallography. Such analyses reveal tautomeric forms and special orientations within the molecular structure, contributing to the understanding of their chemical behavior (Csányi et al., 2002).

Chemical Reactions and Properties

Quinazoline compounds participate in a variety of chemical reactions, including alkylation, ring-opening, and oxidation reactions. These reactions can lead to a range of products with different substituents and structural modifications, highlighting the reactivity and versatility of the quinazoline core (Zolfigol et al., 2006).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- A study presented a novel route for synthesizing ellipticine quinone, highlighting the transformation of related compounds through key intermediates, suggesting potential applications in synthesizing complex molecules for biological studies (Ramkumar & Nagarajan, 2014).

- Another research demonstrated the use of specific reagents for the oxidation of pyrazolines under mild conditions, indicating a methodological advancement in chemical synthesis relevant to the compound's derivatives (Zolfigol et al., 2006).

Biological Activities and Applications

- Research into cyclic imides, including structures related to the given compound, explored their potential in reversing electroconvulsive shock-induced amnesia in mice, providing insights into neurological applications (Butler et al., 1987).

- A study on novel pyrido and thiazolo triazolo quinazolines derived from related compounds evaluated their antimicrobial activity, suggesting their use in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Propriétés

IUPAC Name |

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c25-19(23-12-10-16(11-13-23)15-6-2-1-3-7-15)14-24-20(26)17-8-4-5-9-18(17)22-21(24)27/h1-10H,11-14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLESJSYXEYYMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

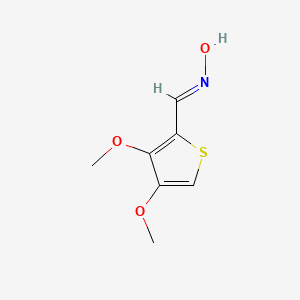

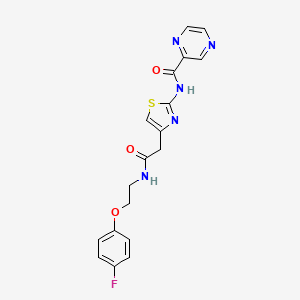

![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)

![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)

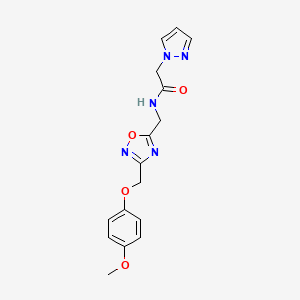

![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)

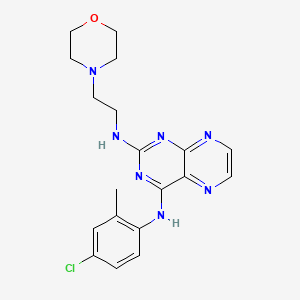

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)